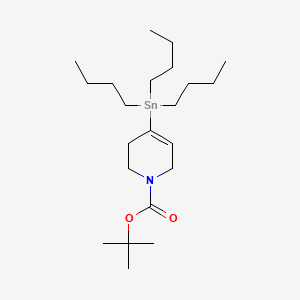

3,6-Dihydro-4-(tributylstannyl)-1(2h)-pyridinecarboxylic acid t-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-Dihydro-4-(tributylstannyl)-1(2h)-pyridinecarboxylic acid t-butyl ester, commonly known as DTPTBE, is a chemical compound that has become increasingly popular in the scientific research field due to its ability to catalyze a variety of chemical reactions. It is a versatile reagent that can be used in organic synthesis, biochemistry, and medicinal chemistry. DTPTBE is a derivative of pyridine, and is a relatively stable compound with a high boiling point. It is soluble in organic solvents such as ethanol, ethyl acetate, and diethyl ether.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

One area of research focuses on the synthesis and further elaboration of complex organic compounds, such as piperidines and pyridines, which are crucial in medicinal chemistry and organic synthesis. For instance, Acharya and Clive (2010) described the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, which undergo Claisen rearrangement to form versatile intermediates for making a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010). Similarly, Kapeller et al. (2007) worked on the preparation of chiral alpha-oxy-[2H1]methyllithiums of 99% enantiomeric excess (ee), demonstrating the potential for creating highly stereoselective organic compounds (Kapeller et al., 2007).

Functionalized Polymers

Research on the functionalization of polymers with organotin compounds, like tributyltin carboxylates, offers insights into the development of materials with unique properties. Dalil et al. (2000) explored the synthesis of soluble polystyrenes functionalized by tri-n-butyltin carboxylates, revealing advancements in polymer chemistry and potential applications in materials science (Dalil et al., 2000).

Advanced Organic Synthesis Techniques

Research also extends to the development of novel synthetic routes and methodologies for constructing complex molecules. Moretto and Liebeskind (2000) reported on the stereo- and regiocontrolled construction of trisubstituted piperidines using a molybdenum scaffold, showcasing innovative approaches to molecular architecture (Moretto & Liebeskind, 2000).

Material Science and Nanotechnology

In material science, the synthesis of mesoporous materials from organotin compounds indicates the relevance of these studies in creating novel materials. Oikawa et al. (2000) utilized tributylstannyl esters for preparing mesoporous organic-inorganic hybrid gels, demonstrating the potential of organotin compounds in nanotechnology and material science (Oikawa et al., 2000).

Eigenschaften

IUPAC Name |

tert-butyl 4-tributylstannyl-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO2.3C4H9.Sn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;3*1-3-4-2;/h5H,6-8H2,1-3H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXDFQGKKJGPND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477433 |

Source

|

| Record name | tert-Butyl 4-(tributylstannyl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dihydro-4-(tributylstannyl)-1(2h)-pyridinecarboxylic acid t-butyl ester | |

CAS RN |

208465-07-0 |

Source

|

| Record name | tert-Butyl 4-(tributylstannyl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.